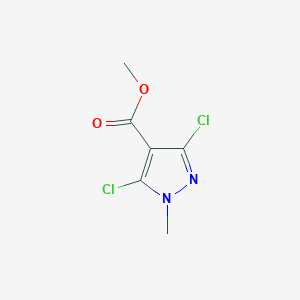
4-(4-Chloro-3-methylphenoxy)benzaldehyde
Overview
Description
4-(4-Chloro-3-methylphenoxy)benzaldehyde (4-CMB) is a compound that has been studied for its potential applications in the field of synthetic chemistry and drug development. This compound has been found to have a wide range of activities, including the inhibition of enzymes, the activation of cellular signaling pathways, and the modulation of gene expression. It has also been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Synthesis and Optical Properties
Research by Barberis & Mikroyannidis (2006) focused on the synthesis of aluminum and zinc complexes using derivatives of 4-methyl(methoxy or chloro)benzaldehyde. These complexes demonstrated enhanced thermal stability and solubility in organic solvents, emitting blue-green light which is significant for potential applications in photoluminescent materials.
Polymerization and Copolymerization Studies
A study by Whelpley et al. (2022) explored the copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including derivatives of 4-(4-chloro-3-methylphenoxy)benzaldehyde, with styrene. This research is valuable for understanding the properties of novel copolymers and their potential applications in various industries.
Phase Diagram and Thermal Properties
The study of phase diagram and thermal properties of binary organic systems, including derivatives of 4-(4-chloro-3-methylphenoxy)benzaldehyde, was conducted by Rai, Pandey, & Rai (2016). This research contributes to a better understanding of the thermodynamic behavior of these compounds, which is crucial for their application in various scientific fields.
Regioselective Protection Studies
Research on the regioselective protection of hydroxyl groups in compounds related to 4-(4-chloro-3-methylphenoxy)benzaldehyde was conducted by Plourde & Spaetzel (2002). This study provides insights into selective chemical modifications, crucial for developing specific pharmaceuticals and chemicals.
Synthesis of Organic Analogs
The study by Banerjee, Poon, & Bedoya (2013) explored the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol using 3-hydroxy-4-methoxy-benzaldehyde, a compound similar to 4-(4-chloro-3-methylphenoxy)benzaldehyde. This contributes to the understanding of organic synthesis routes for complex molecules.
Chemical Sensing and Discrimination
Dhawa et al. (2020) studied compounds similar to 4-(4-chloro-3-methylphenoxy)benzaldehyde as fluorescent chemosensors for pH, with potential applications in distinguishing normal cells from cancer cells. This research, found in Dhawa et al. (2020), opens possibilities for innovative diagnostic techniques in medicine.
properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10-8-13(6-7-14(10)15)17-12-4-2-11(9-16)3-5-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUQMHCBVSIYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)


![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine, 95%](/img/structure/B6318040.png)








![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)